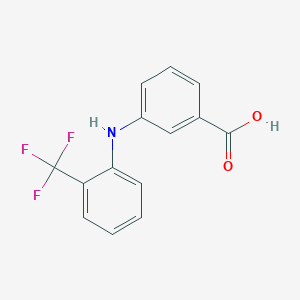
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6,7,8-tetrahydroquinoline with suitable amines under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .
Aplicaciones Científicas De Investigación
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinazoline: Known for its use in medicinal chemistry, particularly in cancer treatment.
Pyrazoloquinoline: Another derivative with significant pharmacological potential
Uniqueness
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine stands out due to its unique combination of structural features, which confer specific biological activities not found in other quinoline derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
918473-08-2 |
|---|---|
Fórmula molecular |
C18H19N3 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-(5,6,7,8-tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine |
InChI |
InChI=1S/C18H19N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h3-4,7-9,11-12,16,21H,1-2,5-6,10H2 |
Clave InChI |
VVXFSGFUQBZMCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=N2)NC3=CCCC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
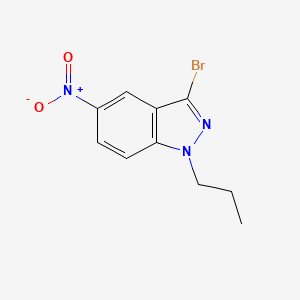
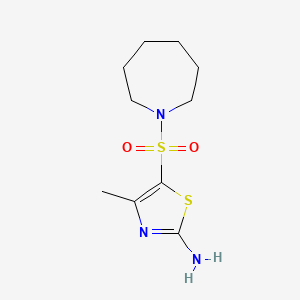
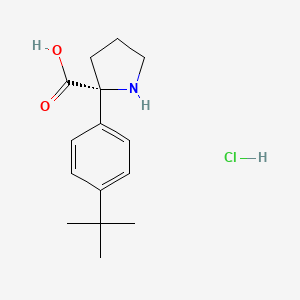
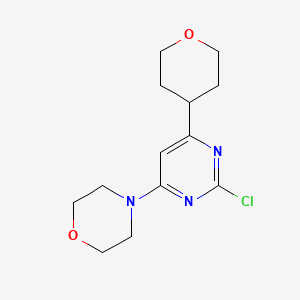
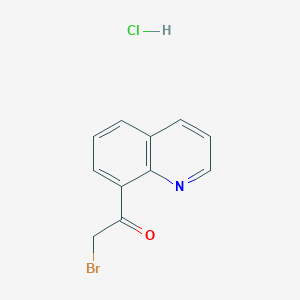

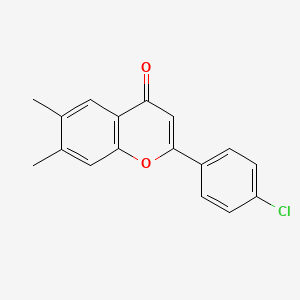
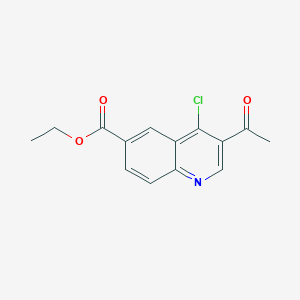
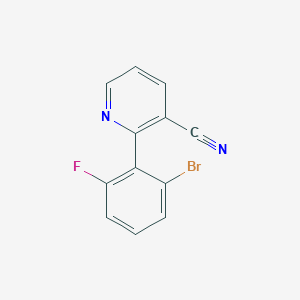
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
